molecular formula C17H25N5O3S B2367037 1-ethyl-3,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide CAS No. 2034255-40-6

1-ethyl-3,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2367037
CAS No.: 2034255-40-6
M. Wt: 379.48
InChI Key: IPAUMTAJYMBRJD-SHTZXODSSA-N
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Description

1-ethyl-3,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide is a fascinating chemical compound due to its unique structural components and diverse applications across various scientific fields. This compound combines the characteristics of pyrazole, sulfonamide, and cyclohexyl groups, offering numerous research avenues.

Preparation Methods

Synthetic Routes and Reaction Conditions: Synthesizing this compound generally involves multi-step organic synthesis. One starting material could be 1-ethyl-3,5-dimethyl-1H-pyrazole, which undergoes sulfonation with a sulfonyl chloride, resulting in the pyrazole-4-sulfonamide intermediate. This intermediate may then be reacted with a pyrazin-2-yloxy-cyclohexane derivative under basic conditions to yield the final product.

Industrial Production Methods: Scaling up for industrial production requires optimization of reaction conditions to ensure high yield and purity. The use of advanced techniques like continuous flow reactors could be implemented to enhance the efficiency and safety of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-ethyl-3,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions including:

  • Oxidation: Where it might convert certain functional groups into higher oxidation states.

  • Reduction: Potential reduction of pyrazole or sulfonamide groups.

  • Substitution: Nucleophilic or electrophilic substitution reactions on the sulfonamide or pyrazole rings.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction reactions might employ lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution reactions could involve reagents like sodium hydride (NaH) for deprotonation followed by the desired electrophile.

Major Products: Depending on the reaction conditions and the reagents used, a variety of products can be obtained, including oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry:

  • As a precursor for synthesizing more complex molecules.

  • Used in studying reaction mechanisms and kinetics.

Biology:

  • Could act as a ligand in binding studies with proteins or enzymes.

  • Potential use in cell signaling pathway research.

Medicine:

  • Investigation of its potential as a therapeutic agent, possibly in targeting specific enzymes or receptors.

  • Evaluation of its pharmacokinetic and pharmacodynamic properties in drug development.

Industry:

  • Utilized in the development of advanced materials due to its unique structural properties.

  • Possible applications in designing catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 1-ethyl-3,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets within a biological system. The sulfonamide group could inhibit certain enzymes by mimicking the structure of natural substrates, while the pyrazole ring might interact with aromatic residues in proteins, affecting their function. The cyclohexyl group could facilitate binding through hydrophobic interactions.

Comparison with Similar Compounds

  • 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide.

  • 4-(pyrazin-2-yloxy)-N-cyclohexylbenzenesulfonamide.

  • 1-cyclohexyl-3-ethyl-5-methylpyrazole-4-sulfonamide.

There's a dive into the chemistry, synthesis, and applications of 1-ethyl-3,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide. Quite the mouthful, but fascinating nonetheless! What do you think?

Properties

IUPAC Name

1-ethyl-3,5-dimethyl-N-(4-pyrazin-2-yloxycyclohexyl)pyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O3S/c1-4-22-13(3)17(12(2)20-22)26(23,24)21-14-5-7-15(8-6-14)25-16-11-18-9-10-19-16/h9-11,14-15,21H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAUMTAJYMBRJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)NC2CCC(CC2)OC3=NC=CN=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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